molecular formula C14H16N2O2S B7554749 1-BUTYL-4-[(Z)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE

1-BUTYL-4-[(Z)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE

Cat. No.: B7554749
M. Wt: 276.36 g/mol
InChI Key: SFYFYMDDFYGKBB-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BUTYL-4-[(Z)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a butyl group, a hydroxyl-substituted phenyl group, and a sulfanyl group attached to the imidazole ring

Properties

IUPAC Name

(5Z)-3-butyl-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-2-3-7-16-13(18)12(15-14(16)19)9-10-5-4-6-11(17)8-10/h4-6,8-9,17H,2-3,7H2,1H3,(H,15,19)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYFYMDDFYGKBB-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC(=CC=C2)O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC(=CC=C2)O)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BUTYL-4-[(Z)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE typically involves the condensation of 3-hydroxybenzaldehyde with 1-butyl-2-mercaptoimidazole under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration, washed, and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors and automated systems to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-BUTYL-4-[(Z)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a suitable base or catalyst.

Major Products Formed:

    Oxidation: Formation of a carbonyl-substituted imidazole derivative.

    Reduction: Formation of a dihydroimidazole derivative.

    Substitution: Formation of various substituted imidazole derivatives depending on the nature of the substituent.

Scientific Research Applications

1-BUTYL-4-[(Z)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Material Science: The compound’s unique structural features make it suitable for use in the development of novel materials with specific electronic, optical, and mechanical properties.

    Biological Studies: It is used as a probe to study enzyme interactions, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 1-BUTYL-4-[(Z)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses. The sulfanyl group and hydroxyl-substituted phenyl group play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

1-BUTYL-4-[(Z)-1-(3-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE can be compared with other imidazole derivatives, such as:

    1-Butyl-2-mercaptoimidazole: Lacks the hydroxyl-substituted phenyl group, resulting in different chemical and biological properties.

    4-[(Z)-1-(3-Hydroxyphenyl)methylidene]-2-sulfanyl-1H-imidazole: Lacks the butyl group, affecting its solubility and reactivity.

    1-Butyl-4-[(Z)-1-(4-hydroxyphenyl)methylidene]-2-sulfanyl-1H-imidazole: Similar structure but with a different position of the hydroxyl group on the phenyl ring, leading to variations in its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

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